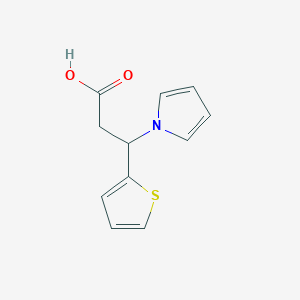
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid
Vue d'ensemble
Description
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 432527-62-3
- Molecular Formula: C11H11NO2S
The synthesis typically involves the reaction of pyrrole derivatives with thiophene-containing compounds, leading to the formation of this propanoic acid derivative. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for higher yields and purity .
Antimicrobial Properties
Research indicates that derivatives of pyrrole and thiophene exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their efficacy against various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents positions it as a potential candidate for modulating neurotransmitter systems. Studies on related compounds have shown their ability to interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. This interaction suggests that this compound could have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Case Study 1: Antimicrobial Activity
A recent investigation into the antimicrobial properties of pyrrole derivatives highlighted that certain modifications could enhance activity against resistant strains of bacteria. For instance, the introduction of thiophene moieties has been linked to improved efficacy against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives, indicating promising potential for clinical applications .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| This compound | TBD | TBD |
Case Study 2: Neuropharmacological Evaluation
In a pharmacological study assessing NMDA receptor modulation, compounds similar to this compound were evaluated using Xenopus laevis oocytes expressing various NMDA receptor subtypes. The results indicated that certain structural features significantly enhanced receptor potentiation, with some compounds achieving over 130% potentiation compared to control .
| Compound | Receptor Type | Max Potentiation (%) | pEC50 |
|---|---|---|---|
| Compound C | GluN1/GluN2A | 135 | 6.5 |
| Compound D | GluN2B | 140 | 6.8 |
| This compound | TBD | TBD |
Propriétés
IUPAC Name |
3-pyrrol-1-yl-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)8-9(10-4-3-7-15-10)12-5-1-2-6-12/h1-7,9H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRSAOIXKNWQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















